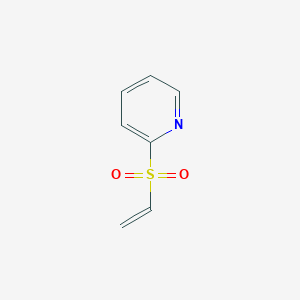

2-(Ethenesulfonyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Ethenesulfonyl)pyridine, also known as ethenesulfonylpyridine, is a chemical compound with the molecular formula C7H7NO2S . It has a molecular weight of 169.2 .

Molecular Structure Analysis

The molecular structure of 2-(Ethenesulfonyl)pyridine involves five carbons and a single nitrogen atom, all of which are sp2 hybridized . Each of these six atoms has a p orbital perpendicular to the plane of the ring, and each contains one pi electron, allowing the ring to be fully conjugated .Chemical Reactions Analysis

The reactions of some simple alkenesulfonyl chlorides and 2-substituted ethanesulfonyl chlorides with tertiary amine bases in aqueous and organic media have been studied . The reactions of ethenesulfonyl chloride and trans-1-propene-1-sulfonyl chloride with water in the presence and absence of substituted pyridines have been described .Physical And Chemical Properties Analysis

2-(Ethenesulfonyl)pyridine is a liquid at room temperature .Aplicaciones Científicas De Investigación

- COX-2 Inhibitors : Researchers have explored the synthesis of novel COX-2 inhibitors using 2-pyridinesulfonyl chloride as a building block. These inhibitors play a crucial role in managing inflammation and pain while minimizing adverse effects .

- Bioactive Core : The pyridine molecular framework within 2-pyridinesulfonyl chloride has diverse pharmaceutical and biological activities. Chemists have created active pharmacophores via multicomponent reactions (MCRs) in the presence of nanocatalysts, leading to the development of bioactive compounds .

- Multicomponent Reactions (MCRs) : Nanocatalysts have been employed to synthesize polyfunctionalized pyridines via MCRs. These reactions allow efficient construction of complex molecules by combining multiple reactants in a single step. The application of 2-pyridinesulfonyl chloride in MCRs has been a focus of research .

- Magnetically Recoverable Catalysts : Magnetically recoverable nano-catalysts, including those based on nanoparticles, offer advantages such as high surface area, simple preparation, and easy separation from the reaction medium using an external magnet. Researchers have explored the use of these catalysts in various chemical reactions, including those involving pyridine derivatives .

Medicinal Chemistry and Drug Development

Organic Synthesis

Catalysis

Mecanismo De Acción

Target of Action

The primary target of 2-(Ethenesulfonyl)pyridine is the reaction with tertiary amine bases in aqueous and organic media . This interaction is crucial for the compound’s function and contributes to its overall mechanism of action .

Mode of Action

The mode of action of 2-(Ethenesulfonyl)pyridine involves a series of reactions. It is suggested that the compound undergoes an S (,N)2’ attack of the pyridine based on the sulfonyl chloride to generate ultimately a pyridine betaine and the pyridinium alkenesulfonate . This process is considered a well-established example of a vinylogous nucleophilic catalysis mechanism .

Biochemical Pathways

The biochemical pathways affected by 2-(Ethenesulfonyl)pyridine involve three types of reactions which could be correlated with the nucleofugality of the 2-substituent . These include the elimination of the 2-substituent to generate ethenesulfonyl chloride, the formation of the 2-substituted methylsulfene intermediate, and the formation of a 2-substituted ethanesulfonate ester .

Result of Action

The result of the action of 2-(Ethenesulfonyl)pyridine is the generation of a series of products depending on the nucleofugality of the 2-substituent . These include the corresponding neopentyl ester, a mixture of ester and neopentyl ethenesulfonate, and a mixture of the ethenesulfonate and the pyridino-betylate esters .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 2-(Ethenesulfonyl)pyridine . Factors such as the presence of tertiary amine bases and the type of medium (aqueous or organic) can affect the compound’s reactions

Safety and Hazards

Direcciones Futuras

While specific future directions for 2-(Ethenesulfonyl)pyridine are not mentioned in the search results, pyridine derivatives have been studied for their potential as bioactive ligands and chemosensors . This suggests that 2-(Ethenesulfonyl)pyridine could also have potential applications in these areas.

Propiedades

IUPAC Name |

2-ethenylsulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-2-11(9,10)7-5-3-4-6-8-7/h2-6H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYQUJZXESJFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethenesulfonyl)pyridine | |

CAS RN |

349491-22-1 |

Source

|

| Record name | 2-(ethenesulfonyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2568711.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2568713.png)

![3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2568722.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-benzylurea](/img/structure/B2568723.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2568724.png)

![N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2568727.png)

![2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2568729.png)